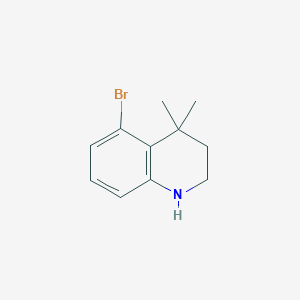

5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

Description

Properties

Molecular Formula |

C11H14BrN |

|---|---|

Molecular Weight |

240.14 g/mol |

IUPAC Name |

5-bromo-4,4-dimethyl-2,3-dihydro-1H-quinoline |

InChI |

InChI=1S/C11H14BrN/c1-11(2)6-7-13-9-5-3-4-8(12)10(9)11/h3-5,13H,6-7H2,1-2H3 |

InChI Key |

HPWHOHYRPSSAGU-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCNC2=C1C(=CC=C2)Br)C |

Origin of Product |

United States |

Preparation Methods

Synthesis via Reduction of 5-Bromo-4,4-dimethyl-3,4-dihydroisoquinoline-1(2H)-one

One of the most documented methods involves the reduction of 5-bromo-4,4-dimethyl-3,4-dihydroisoquinoline-1(2H)-one using borane-dimethyl sulfide complex in tetrahydrofuran (THF), followed by methanol reflux to yield 5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline.

Reaction Conditions and Yield:

| Step | Reagents and Conditions | Time | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| 1 | 5-Bromo-4,4-dimethyl-3,4-dihydroisoquinoline-1(2H)-one + Borane-DMS complex in dry THF | 19 hours | 0 °C to reflux | - | Slow warming from 0 °C to reflux |

| 2 | Quenching with methanol, reflux | 18 hours | Reflux | - | Post-reduction step |

| Final | Workup with EtOAc, washing, drying | - | Room temp | 0.8 g (from 1 g starting material) | White solid obtained, no further purification required |

This method is referenced in patent WO2013/56034 and provides a straightforward reduction route with moderate yield and good purity for further synthetic use.

Synthesis via Cyclization of 3-(4-Bromaniline) Ethyl Acrylate

Another method involves the multi-step synthesis starting from 4-bromaniline and ethyl propiolate, forming 3-(4-bromaniline) ethyl acrylate, which is then cyclized and further processed to obtain the target compound.

| Step | Description | Conditions | Yield (%) | Remarks |

|---|---|---|---|---|

| 1 | Reaction of 4-bromaniline with ethyl propiolate in methanol under nitrogen/inert atmosphere | 30–50 °C, stirring | - | Formation of 3-(4-bromaniline) ethyl acrylate |

| 2 | Cyclization in diphenyl ether at 200–220 °C | 2–10 hours | 77–81 | Yields 6-bromoquinoline-4(1H)-one |

| 3 | Treatment of 6-bromoquinoline-4(1H)-one with phosphorus trichloride in toluene reflux | 2 hours, reflux | 91–93 | Produces 6-bromo-4-chloroquinoline |

This method, detailed in a Chinese patent CN106432073B, is efficient, scalable, and environmentally friendly, suitable for industrial production. The intermediate 6-bromoquinoline-4(1H)-one is a key precursor in the synthesis of related quinoline derivatives.

Alternative Quinoline-Based Synthetic Routes

Several other synthetic routes have been reported for related quinoline derivatives which can be adapted for 5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline synthesis:

- Using triethyl orthoformate, Meldrum's acid, and 4-bromoaniline to form intermediates that cyclize in diphenyl ether at elevated temperatures (220–280 °C) followed by chlorination and halogen exchange steps.

- Cyclization of ethyl 3,3-diethoxypropanoate with 4-bromoaniline under similar conditions.

- Utilizing diethyl (ethoxy methylene) malonate and 4-bromoaniline as starting materials.

These methods emphasize the versatility of quinoline synthesis via condensation and cyclization reactions under thermal conditions, often followed by halogenation steps to introduce the bromine moiety at the desired position.

Comparative Data Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 4,4-dimethyl-1,2,3,4-tetrahydroquinoline.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline.

Substitution: Various substituted tetrahydroquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinolin-2-one, also known as C11H12BrNO, is a chemical compound with a molecular weight of 254.12 g/mol . It is also known by other synonyms such as 5-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one and 5-bromo-4,4-dimethyl-1,3-dihydroquinolin-2-one .

Scientific Research Applications

While the search results do not provide extensive details on the specific applications of 5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline, they do offer some context regarding its potential use in scientific research:

- Antifungal Properties: One study investigates the antifungal properties of synthetic dimethyl-4-bromo pyrrolo[1,2-a]quinoline derivatives . This suggests that compounds containing a bromo and quinoline structure may have potential applications as antifungal agents.

- Anti-inflammatory Agents: Research indicates that pyrrolo[1,2-a]quinoline derivatives have been investigated as anti-inflammatory agents .

- Tetrahydroisoquinoline (THIQ) Analogs: 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class of natural products that possess diverse biological activities against various infective pathogens and neurodegenerative disorders .

- Bromination of Tetrahydroquinolines : Bromination of 2-phenyl-1,2,3,4-tetrahydroquinoline with bromine in acetic acid leads to the formation of 6,8-dibromoderivative .

Mechanism of Action

The mechanism of action of 5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The bromine atom and the tetrahydroquinoline ring play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Isomers and Substituted Derivatives

Key analogs differ in bromine substitution patterns, additional functional groups, or structural frameworks (e.g., tetrahydroquinoline vs. tetrahydroisoquinoline):

Key Observations :

- Positional Isomerism : Bromine position (5, 6, 7, or 8) significantly impacts electronic distribution and steric hindrance, affecting reactivity and binding in biological targets .

- Structural Frameworks: Tetrahydroisoquinoline derivatives (e.g., ) exhibit distinct pharmacological profiles compared to tetrahydroquinolines due to differences in ring fusion .

Physicochemical Properties

Biological Activity

5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline (5-Br-THQ) is a compound that has garnered attention for its potential biological activities, particularly in the context of hematological malignancies. This article explores the compound's biological activity, focusing on its mechanisms of action, efficacy in preclinical studies, and structure-activity relationships (SAR).

5-Br-THQ primarily exerts its biological effects through the inhibition of the Signal Transducer and Activator of Transcription 5 (STAT5) pathway. STAT5 is a critical mediator in various hematopoietic cancers, including chronic myeloid leukemia (CML) and acute myeloid leukemia (AML). Inhibition of STAT5 phosphorylation has been shown to block the growth and survival of leukemic cells, making it a promising target for therapeutic intervention.

Key Findings:

- Inhibition of STAT5 : 5-Br-THQ was identified as a potent inhibitor of phosphorylated STAT5 (P-Y-STAT5), leading to reduced cell proliferation in CML and AML cell lines .

- Combination Therapy : The compound demonstrated enhanced efficacy when used in combination with imatinib mesylate (IM), overcoming resistance in leukemic cells that typically do not respond to standard treatments .

Efficacy in Preclinical Studies

Preclinical studies have evaluated the antileukemic activity of 5-Br-THQ and its derivatives. These studies utilized various leukemic cell lines, including KU812 and K562 cells.

Study Results:

- Cell Viability Assays : Compounds derived from 5-Br-THQ showed significant growth inhibition in leukemic cells. For instance, one derivative was found to have an effective concentration (EC50) of 0.2 mM against KU812 cells .

- Gene Expression Analysis : Quantitative reverse transcription PCR (qRT-PCR) revealed that treatment with 5-Br-THQ downregulated the expression of STAT5 target genes such as PIM1 and CISH, further confirming its role as a STAT5 inhibitor .

Structure-Activity Relationships (SAR)

The SAR studies conducted on 5-Br-THQ derivatives have provided insights into how structural modifications can enhance biological activity. The presence of specific substituents on the tetrahydroquinoline scaffold plays a crucial role in determining the compound's potency.

Notable Modifications:

- Pyridinyl Substituents : Derivatives containing pyridinyl groups at position 5 showed improved antileukemic activity compared to the parent compound .

- Cytotoxicity Enhancement : Certain analogs exhibited greater cytotoxic effects than 5-Br-THQ when tested against resistant CML cells, indicating that strategic modifications can lead to more effective therapeutics .

Data Table: Biological Activity Summary

| Compound | Activity Type | EC50 (mM) | Mechanism |

|---|---|---|---|

| 5-Bromo-THQ | Antileukemic | 0.2 | Inhibition of P-Y-STAT5 |

| Derivative 17f | Antileukemic | 0.15 | Inhibition of P-Y-STAT5 |

| Derivative 7a | Antileukemic | 0.12 | Enhanced P-Y-STAT5 inhibition |

| IM + Derivative 7a | Combination Therapy | N/A | Overcomes IM resistance |

Case Studies

Several case studies have highlighted the clinical relevance of targeting STAT5 with compounds like 5-Br-THQ:

- Chronic Myeloid Leukemia : In a study involving CML cell lines treated with various concentrations of 5-Br-THQ derivatives, significant reductions in cell viability were observed, particularly in resistant cell lines .

- Acute Myeloid Leukemia : The compound's ability to sensitize AML cells to existing therapies was demonstrated through combination treatments that led to enhanced apoptosis rates compared to monotherapy approaches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.